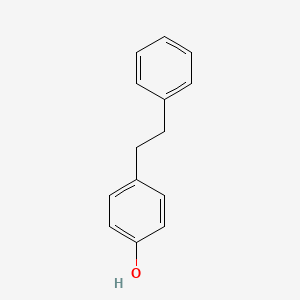

4-Phenethylphenol

Beschreibung

Eigenschaften

CAS-Nummer |

6335-83-7 |

|---|---|

Molekularformel |

C14H14O |

Molekulargewicht |

198.26 g/mol |

IUPAC-Name |

4-(2-phenylethyl)phenol |

InChI |

InChI=1S/C14H14O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,15H,6-7H2 |

InChI-Schlüssel |

YTLSTADDHMJUMW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)O |

Kanonische SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)O |

Andere CAS-Nummern |

6335-83-7 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Phenethylphenol has the molecular formula and is characterized by a hydroxyl group attached to a phenethyl group. Its structure contributes to its reactivity and interaction with biological systems, making it a subject of interest in various research areas .

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. A study highlighted its potential in protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further development in antioxidant therapies .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies indicated that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

| Study | Findings | Reference |

|---|---|---|

| In vitro cancer cell study | Inhibition of cell proliferation | |

| Antioxidant activity assay | Scavenging of free radicals |

Flavoring Agent

This compound is utilized as a flavoring agent due to its pleasant aromatic properties. It is found in various food products, enhancing their sensory characteristics. Its safety profile has been evaluated, confirming its suitability for use in food applications .

Preservation

The compound's antimicrobial properties make it valuable in food preservation. Studies have shown that this compound can inhibit the growth of certain spoilage microorganisms, thereby extending the shelf life of food products .

| Application | Effectiveness | Reference |

|---|---|---|

| Flavoring agent | Enhances sensory characteristics | |

| Food preservation | Inhibits spoilage microorganisms |

Polymer Production

This compound serves as an intermediate in the synthesis of various polymers and resins. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .

Chemical Synthesis

The compound is also used as a building block in organic synthesis, facilitating the production of more complex molecules used in pharmaceuticals and agrochemicals .

| Material Type | Application | Reference |

|---|---|---|

| Polymers | Enhances mechanical properties | |

| Organic synthesis | Building block for complex molecules |

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound involved testing its effects on cultured human cells exposed to oxidative stressors. The results indicated a significant reduction in oxidative damage markers when cells were treated with the compound, suggesting its potential therapeutic application in oxidative stress-related diseases.

Case Study 2: Food Preservation

In a controlled experiment assessing the antimicrobial effects of this compound on meat products, researchers found that incorporating the compound significantly reduced microbial load compared to untreated samples. This study supports its application as a natural preservative in food products.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Synthesis : Produced via hydrogenation of 4-hydroxystilbene using palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding a white solid with >97% purity .

- Spectroscopic Data : ¹H NMR (DMSO-d₆) shows signals at δ 9.12 (s, 1H, –OH), 7.30–7.12 (m, aromatic protons), and 2.84–2.71 (m, –CH₂– groups) .

- Biological Relevance: Detected in human serum as a minor metabolite, with interindividual variability in production linked to gut microbiota activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Physicochemical and Binding Properties of Selected Phenolic Compounds

Binding Affinity and Receptor Interactions

Estrogen Receptor Alpha (ERα) Binding:

- This compound exhibits moderate binding energy (–10.19 kcal/mol) to ERα, forming hydrogen bonds with Leu387 and Lys449 (bond distances: 2.117 Å and 2.643 Å) .

- 4-Chloro-3-methylphenol shows significantly stronger binding (–22.19 kcal/mol) due to dual hydrogen bonds with Glu353 and Arg394 (1.968 Å, 2.183 Å) and π–π interactions with Phe404 .

- Key Insight: Chlorinated derivatives (e.g., 4-Chloro-3-methylphenol) have enhanced binding due to electron-withdrawing effects and complementary receptor interactions, while alkylated phenols (e.g., this compound) rely on hydrophobic stabilization .

Metabolic and Analytical Comparisons

Metabolic Pathways:

- Unlike 4-hydroxydibenzyl (a synonym for this compound), compounds like 4-ethylphenol are directly derived from microbial degradation of aromatic amino acids, bypassing polyphenol metabolism .

Vorbereitungsmethoden

Reaction Mechanism and Process Design

The method described in CN113429268A involves a two-step continuous process:

-

Salt Formation : Potassium hydroxide (14–18 wt%), phenol (70–100 wt%), and toluene undergo reflux dehydration to form a phenolate salt (Material A).

-

Coupling Reaction : Material A reacts with a p-chlorophenol-phenol mixture (Material B) in a pipeline reactor under ultrasonication (160–180°C, 630–660 kg/h flux for Material A; 310–350 kg/h for Material B).

The reaction proceeds via an SNAr mechanism, where the phenolate ion attacks the para position of p-chlorophenol. Ultrasonication enhances mass transfer, reducing reaction time and impurity formation.

Optimization Parameters and Yield Data

Key variables impacting yield and purity include:

| Parameter | Optimal Range | Effect on Output |

|---|---|---|

| KOH:Phenol ratio | 1:4.5–5.5 (wt/wt) | Higher ratios reduce impurity A |

| Reaction temperature | 170–175°C | Temperatures >180°C increase side products |

| Ultrasonication frequency | 20–40 kHz | Improves mixing efficiency by 15–20% |

Representative Data from Patent Examples:

-

Example 1 : 96.1% purity, 2.5% impurity A, 95.7% yield (551 kg crude product).

-

Example 5 : 97.0% purity, 1.9% impurity A, 97.4% yield (542 kg crude product).

Diazotization-Decomposition Route for 4-Phenoxyphenol

Process Overview and Chemical Steps

US4355186A discloses a semi-continuous method involving:

-

Diazotization : Substituted anilines (e.g., 2,4-dichloro-4'-aminodiphenyl ether) react with sodium nitrite in hydrochloric acid at 0–5°C to form diazonium chlorides.

-

Thermal Decomposition : Diazonium salts decompose in boiling sulfuric acid, yielding 4-phenoxyphenol derivatives.

The reaction avoids nitro compound byproducts by maintaining halogen ion concentrations below 0.5 M.

Industrial-Scale Implementation

A 4 m³ reactor process yielded 2,195 kg of 20% HCl with 1,205 kg molten aniline and 834 kg NaNO₂ solution (5-hour addition time). Post-reaction, the mixture was boiled at 100–110°C for 2 hours, achieving a 78–82% yield.

Comparative Analysis of Synthesis Methods

Efficiency and Environmental Impact

| Metric | Pipeline Reactor | Diazotization |

|---|---|---|

| Yield | 95.7–97.4% | 78–82% |

| Purity | 96.1–97.2% | 85–89% |

| Reaction Time | 2–3 hours | 5–7 hours |

| Hazardous Waste | Toluene (recyclable) | Nitrous oxides, HCl |

The pipeline reactor method outperforms diazotization in yield and purity but requires higher capital investment for ultrasonic equipment.

Industrial Applications and Scalability Challenges

Large-Scale Production Considerations

CN113429268A’s pipeline reactor design enables throughputs exceeding 1,000 kg/h, making it suitable for pesticide manufacturing. However, toluene recovery systems and ultrasonic maintenance add operational complexity. In contrast, US4355186A’s batch process is simpler but less efficient for high-volume outputs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Phenethylphenol, and how can its purity be validated?

- This compound (4HDB) is synthesized via methods such as those described by Camaioni et al., involving condensation reactions. Key validation steps include spectroscopic characterization:

- 1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, phenolic -OH), 7.30–7.12 (m, 5H, aromatic), 6.99 (d, J = 8.5 Hz, 2H), 6.64 (d, J = 8.4 Hz, 2H), and 2.84–2.71 (m, 4H, ethyl chain) .

- Purity (>97%) is confirmed via HPLC or GC-MS, with calibration against certified reference materials .

Q. How can researchers design intake studies to assess this compound exposure in human cohorts?

- Methodology :

- Subject Selection : Stratify cohorts by demographics (e.g., age, diet) and biospecimen type (urine, plasma). Use standardized intake assessment tools (e.g., 24-hour dietary recalls) .

- Analytical Methods : Employ LC-MS/MS for biomarker quantification (e.g., urinary 4HDB metabolites). Report geometric means and 95% CIs to account for skewed distributions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Protocols :

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Store in airtight containers away from oxidizers; avoid prolonged exposure to light to prevent degradation .

- Dispose of waste via certified hazardous waste services to mitigate environmental release .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools support SAR studies?

- Strategy :

- Modify the phenolic -OH group (e.g., acetylation) or ethyl chain length to alter hydrophobicity.

- Use in silico tools (e.g., molecular docking with AutoDock Vina) to predict interactions with targets like estrogen receptors .

- Validate predictions via in vitro assays (e.g., luciferase reporter gene assays for receptor activation) .

Q. What methodological challenges arise when correlating this compound intake with cancer risk in epidemiological studies?

- Challenges :

- Confounding Variables : Dietary phenolics (e.g., resveratrol) may metabolize into 4HDB, complicating exposure attribution .

- Biomarker Sensitivity : Low urinary metabolite concentrations require high-sensitivity LC-MS/MS (LOD < 0.1 ng/mL) .

- Study Design : Use nested case-control designs with longitudinal biospecimen collection to improve causal inference .

Q. How should researchers address contradictions in reported toxicological data for this compound?

- Analysis Framework :

- Compare study parameters: Dose ranges (acute vs. chronic), model organisms (rodents vs. in vitro cell lines), and endpoints (cytotoxicity vs. genotoxicity) .

- Conduct meta-analyses to quantify heterogeneity (e.g., I² statistic) and identify moderators (e.g., exposure duration) .

Q. What advanced spectroscopic techniques resolve ambiguities in this compound’s structural characterization?

- Techniques :

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (δ 7.30–7.12) and confirm ethyl chain connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₄O) with <2 ppm mass error .

Methodological Guidance

Q. How to optimize experimental protocols for detecting this compound in environmental samples?

- Workflow :

- Extraction : Solid-phase extraction (SPE) with C18 cartridges for water/soil samples.

- Quantification : Use isotope-labeled internal standards (e.g., 4HDB-d4) to correct matrix effects in LC-MS/MS .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.